

# Application Note: Quantification of Fulvestrant in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Fulimetibant	
Cat. No.:	B10857880	Get Quote

#### Introduction

Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Fulvestrant in human plasma. The method presented herein is based on established protocols for Fulvestrant and serves as a representative example due to the limited availability of specific methods for **Fulimetibant**. This method utilizes a simple liquid-liquid extraction (LLE) for sample preparation and offers high sensitivity and specificity.

#### **Method Overview**

The analytical method involves the extraction of Fulvestrant and an internal standard (IS), Fulvestrant-D3, from human plasma via liquid-liquid extraction. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode with negative ion electrospray ionization. The method has been validated according to FDA guidelines for bioanalytical method validation.[3][4]

# Experimental Protocols Materials and Reagents



- Analytes: Fulvestrant, Fulvestrant-D3 (Internal Standard)
- Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Acetic Acid (AR grade),
   Methyl Tertiary Butyl Ether (MTBE), Water (Milli-Q or equivalent)
- Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.

#### Instrumentation

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering a stable isocratic flow.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a turbo-ion spray interface.
- Analytical Column: Chromolith RP-18e (100 x 4.6 mm) or equivalent.[3]

## **Preparation of Solutions**

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fulvestrant and Fulvestrant-D3 in methanol.
- Working Standard Solutions: Prepare serial dilutions of the Fulvestrant stock solution with a methanol/water (1:1 v/v) mixture to create calibration curve (CC) standards and quality control (QC) samples.
- Internal Standard Working Solution: Dilute the Fulvestrant-D3 stock solution to a final concentration of 5 μg/mL in methanol.

### **Sample Preparation (Liquid-Liquid Extraction)**

- Pipette 500 μL of plasma sample (blank, CC, or QC) into a clean microcentrifuge tube.
- Add 50 μL of the internal standard working solution (Fulvestrant-D3).
- Vortex for 10 seconds to mix.
- Add 3 mL of methyl tertiary butyl ether (MTBE) as the extraction solvent.



- Vortex for 10 minutes at high speed.
- Centrifuge at 4000 rpm for 5 minutes at 4°C.
- Transfer the upper organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 500 μL of the mobile phase.
- Vortex for 30 seconds.
- Transfer the solution to an autosampler vial for injection.

## **LC-MS/MS Conditions**

- Chromatographic Conditions:
  - Column: Chromolith RP-18e (100 x 4.6 mm)
  - Mobile Phase: 0.5% Acetic Acid in Water: Acetonitrile (20:80, v/v)
  - Flow Rate: 1.0 mL/min (with a ~50% split)
  - Injection Volume: 10 μL
  - Column Temperature: 40°C
  - Run Time: < 3.0 minutes</li>
- Mass Spectrometric Conditions:
  - Ionization Mode: Turbo-ion spray, Negative Ion Mode
  - MRM Transitions:
    - Fulvestrant: m/z 605.2 → 427.4 [M-H]<sup>-</sup>
    - Fulvestrant-D3 (IS): m/z 608.6 → 430.4 [M-H]<sup>-</sup>



Ion Source Temperature: 500°C

Ion Spray Voltage: -4500 V

#### **Data Presentation**

The performance of the described method for Fulvestrant quantification is summarized in the tables below.

Table 1: Calibration Curve and Linearity

Parameter	Value
Linearity Range	0.100 - 25.0 ng/mL
Correlation Coefficient (r²)	> 0.99

| LLOQ | 0.05 - 0.100 ng/mL |

Table 2: Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
LLOQ	0.100	≤ 3.1%	≤ 2.97%	Within ±15%
Low QC	0.300	≤ 3.1%	≤ 2.97%	Within ±15%
Mid QC	12.5	≤ 3.1%	≤ 2.97%	Within ±15%

| High QC | 20.0 |  $\leq$  3.1% |  $\leq$  2.97% | Within ±15% |

Table 3: Recovery and Matrix Effect

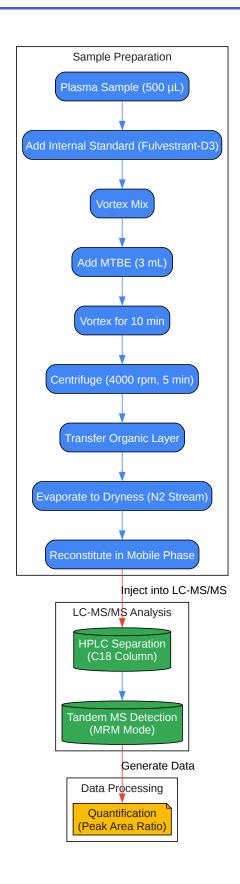
Parameter	Value
Overall Recovery	~79.29%



| Matrix Effect | Not significant |

# Visualizations Experimental Workflow



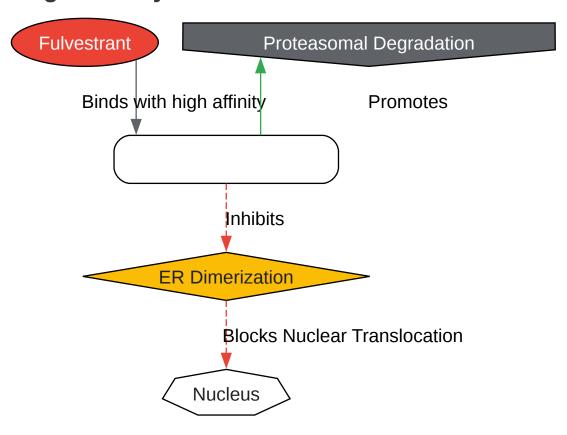


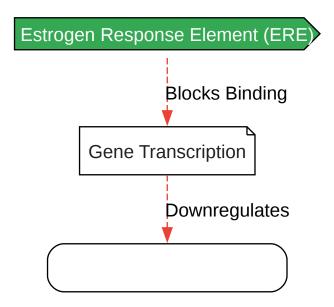
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Caption: Workflow for Fulvestrant quantification in plasma.



## **Signaling Pathway of Fulvestrant**





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Caption: Mechanism of action of Fulvestrant.



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